SERT Binding Affinity: Citalopram vs. Escitalopram and R-Citalopram
Citalopram, a racemic mixture, exhibits intermediate SERT inhibitory potency between its constituent enantiomers. Escitalopram (S-enantiomer) is approximately twice as potent as racemic citalopram and at least 40-fold more potent than R-citalopram in inhibiting human serotonin transporter (hSERT) functions [1]. Stereoselectivity studies show escitalopram affinity for the hSERT complex is approximately 3:1 compared to R-citalopram [2]. This differential potency is clinically relevant as escitalopram 10 mg/day provides equivalent SERT occupancy and antidepressant efficacy to citalopram 20 mg/day [3].
| Evidence Dimension | SERT inhibition potency (functional uptake inhibition) |
|---|---|
| Target Compound Data | Citalopram (racemic): IC50 = 1.8 nM (5-HT uptake inhibition) |
| Comparator Or Baseline | Escitalopram (S-enantiomer): ~2× more potent than citalopram; R-citalopram: ≥40× less potent than escitalopram |
| Quantified Difference | Escitalopram ~2× more potent than citalopram; citalopram ~20× more potent than R-citalopram |
| Conditions | COS-1 cells expressing human SERT; rat brain synaptosomes |
Why This Matters
This potency differential establishes a precise 2:1 dose equivalence ratio between citalopram and escitalopram, enabling cost-effective substitution when procurement budgets are constrained.
- [1] Sánchez C, Bergqvist PB, Brennum LT, Gupta S, Hogg S, Larsen AK, Wiborg O. Escitalopram, the S-(+)-enantiomer of citalopram, is a selective serotonin reuptake inhibitor with potent effects in animal models predictive of antidepressant and anxiolytic activities. Psychopharmacology (Berl). 2003;167(4):353-362. View Source
- [2] Chen F, Larsen MB, Sánchez C, Wiborg O. The S-enantiomer of R,S-citalopram, increases inhibitor binding to the human serotonin transporter by an allosteric mechanism. Comparison with other serotonin transporter inhibitors. Eur Neuropsychopharmacol. 2005;15(2):193-198. View Source
- [3] Therapeutics Initiative. Escitalopram vs. citalopram: one enantiomer's dominance reflects marketing, not evidence. University of British Columbia. 2025. View Source
